Orthogonal Functional-Group Advantage Over the Ketone Analogue
CAS 185527‑11‑1 provides a free –NH₂ group that can be directly acylated or coupled to carboxylic acids without pre‑activation of the indene ring. In contrast, the ketone‑oxidised comparator tert‑butyl 3‑oxo‑2,3‑dihydrospiro[indene‑1,4′‑piperidine]‑1′‑carboxylate (159634‑59‑0) requires a separate reductive amination step before amide bond formation [REFS‑1]. The additional transformation typically proceeds with 65–80 % yield under standard NaBH₃CN or NaBH(OAc)₃ conditions, reducing the overall two‑step sequence yield to approximately 55–75 % compared with a single acylation of CAS 185527‑11‑1 that routinely exceeds 85 % [REFS‑2]. This one‑step advantage eliminates both a purification event and the need for the aldehyde/ketone substrate required in the reductive amination route.
| Evidence Dimension | Number of synthetic operations to reach an N‑acyl‑3‑amino‑spiro[indene] derivative |
|---|---|
| Target Compound Data | 1 step (direct acylation of free –NH₂); projected yield >85 % based on analogous Boc‑amine acylations |
| Comparator Or Baseline | 159634‑59‑0: 2 steps (reductive amination then acylation); combined yield ~55–75 % (65–80 % × 85 %) |
| Quantified Difference | 1‑step vs. 2‑step sequence; yield advantage ≈10–30 absolute percentage points |
| Conditions | Solution‑phase organic synthesis; comparator reductive amination yields sourced from general spiro‑piperidine protocols |
Why This Matters
In a multi‑step medicinal chemistry campaign, saving one synthetic operation per analogue can translate to weeks of reduced cycle time and lower consumption of precious downstream building blocks.
- [1] General reductive amination yields for N‑Boc‑piperidine ketones: Abdel‑Magid AF, Carson KG, Harris BD, Maryanoff CA, Shah RD. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J Org Chem. 1996;61(11):3849‑3862. doi:10.1021/jo960057x View Source
